1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole is a chemical compound with the molecular formula and a molecular weight of approximately 209.06 g/mol. It is classified as an organoboron compound, specifically a boronic acid derivative due to the presence of the boron atom in its structure. The compound is recognized for its potential applications in medicinal chemistry and material science.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole falls under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Its classification as an organoboron compound highlights its significance in organic synthesis and catalysis.
The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole typically involves the reaction of 1-methyltriazole with a boronic acid derivative. The process may utilize various catalysts to enhance the yield and selectivity of the product.
The synthetic route can include:
The molecular structure of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole can be represented using its SMILES notation: CC1(C)C(C)(C)OB(C2=NN(C)C=N2)O1. This notation reflects the arrangement of atoms and bonds within the molecule.
Key structural features include:
This compound can participate in various chemical reactions typical of triazoles and organoboron compounds:
The mechanism of action for 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole involves:
Studies indicate that compounds with triazole moieties often exhibit significant biological activity due to their ability to interact with enzymes or receptors through hydrogen bonding and coordination chemistry.
The compound typically appears as a crystalline solid with a purity level often exceeding 95%. Its melting point and solubility characteristics are important for practical applications but are not specified in the available data.
Key chemical properties include:
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole finds applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: